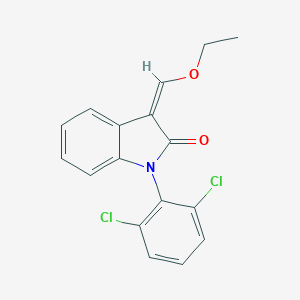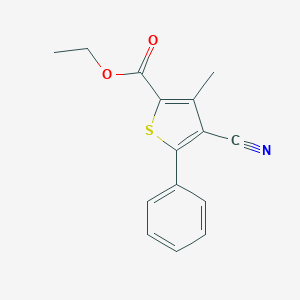
1,2-Cyclohexanedione (4-fluorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedione (4-fluorophenyl)hydrazone, also known as CHPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and material science. In
Mechanism of Action
1,2-Cyclohexanedione (4-fluorophenyl)hydrazone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. The mechanism of action involves the formation of a covalent bond between the this compound molecule and the active site of the enzyme. This results in the inhibition of enzyme activity and the accumulation of the substrate.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,2-Cyclohexanedione (4-fluorophenyl)hydrazone in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a wide range of experiments.
One limitation of using this compound is its potential toxicity. While it has been shown to be relatively safe in vitro and in vivo studies, caution should be taken when handling this compound. Another limitation is its cost, as it can be expensive to synthesize and purify.
Future Directions
There are many potential future directions for the study of 1,2-Cyclohexanedione (4-fluorophenyl)hydrazone. One area of interest is the development of novel materials using this compound as a building block. Another area of interest is the investigation of its potential applications in medicine, particularly in the treatment of neurodegenerative diseases and cancer.
In conclusion, this compound is a unique compound that has been widely used in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 1,2-Cyclohexanedione (4-fluorophenyl)hydrazone involves the reaction of 4-fluorobenzaldehyde and cyclohexane-1,2-dione in the presence of hydrazine hydrate. The reaction takes place under mild conditions and yields a white crystalline product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1,2-Cyclohexanedione (4-fluorophenyl)hydrazone has been widely used in scientific research due to its potential applications in various fields. In biochemistry, this compound has been used to study the mechanism of action of enzymes and their inhibitors. It has also been used to investigate the structure and function of proteins and nucleic acids.
In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. It has been used to create metal-organic frameworks, which are porous materials with potential applications in gas storage, catalysis, and drug delivery.
properties
Molecular Formula |
C12H13FN2O |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C12H13FN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11- |
InChI Key |
PQLGJYWEBWNBLE-PTNGSMBKSA-N |
Isomeric SMILES |
C1CCC(=O)/C(=N\NC2=CC=C(C=C2)F)/C1 |
SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1 |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)



![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)

![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)